molecular formula C20H19N5O B2482466 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide CAS No. 2034285-05-5

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

Cat. No. B2482466
CAS RN: 2034285-05-5
M. Wt: 345.406
InChI Key: DOAJDEDQVWHVEZ-UHFFFAOYSA-N
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Description

The compound "1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide" belongs to a class of phenylpyrimidine-carboxamide derivatives, known for their significant biological activities, including acting as inhibitors for various kinases and showing promising anticancer properties. These compounds have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

Synthesis of such compounds typically involves multi-step chemical reactions, starting from basic chemical substrates to complex derivatives. The general approach includes the formation of the phenylpyrimidine scaffold followed by subsequent functionalization with the appropriate azetidine and carboxamide groups. Techniques like water-mediated synthesis and palladium-catalyzed intramolecular amination have been explored for the efficient synthesis of related compounds, highlighting the versatility of synthetic methods available for creating such complex molecules (Zhu et al., 2016) (He et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves X-ray crystallography and computational methods like DFT (Density Functional Theory) studies. These analyses provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. Structural features such as hydrogen bonding, molecular conformations, and electronic properties are critical for the compound's biological activity and selectivity (Zhou et al., 2021).

Scientific Research Applications

Synthesis and Anticancer Activity A novel series of derivatives related to the pyrimidine structure have been synthesized and evaluated for their potential anticancer activity. One study focused on the synthesis of a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, revealing their cytotoxic properties against various cancer cell lines, including HCT-116 and MCF-7. These compounds were synthesized via condensation reactions, showcasing the versatility of pyrimidine derivatives in anticancer research (Rahmouni et al., 2016).

Antimicrobial and Antiviral Activities Research into pyrimidine derivatives extends into antimicrobial and antiviral applications. Another study synthesized thio-substituted ethyl nicotinate derivatives, undergoing further cyclization to form pyridothienopyrimidine derivatives. These compounds were screened for their antimicrobial activities, highlighting the potential of pyrimidine-based compounds in addressing bacterial infections (Gad-Elkareem et al., 2011). Additionally, pyrimidine thioglycoside analogs have been evaluated for their antiviral activities against SARS-COV-2 and Avian Influenza H5N1 viruses, indicating significant antiviral potential (Abu-Zaied et al., 2021).

Antidepressant and Nootropic Agents Compounds incorporating the pyrimidine structure have also been synthesized and tested for their potential as antidepressant and nootropic (cognitive enhancing) agents. This research area explores the central nervous system (CNS) activity of pyrimidine derivatives, offering insights into their therapeutic potential beyond antimicrobial and anticancer applications (Thomas et al., 2016).

properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20(22-11-17-8-4-5-9-21-17)16-12-25(13-16)19-10-18(23-14-24-19)15-6-2-1-3-7-15/h1-10,14,16H,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAJDEDQVWHVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide

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